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molecular formula C7H8O3 B1295319 Methyl 5-methylfuran-2-carboxylate CAS No. 2527-96-0

Methyl 5-methylfuran-2-carboxylate

Cat. No. B1295319
M. Wt: 140.14 g/mol
InChI Key: XBYZJUMTKHUJIY-UHFFFAOYSA-N
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Patent
US09108940B2

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-heterocyclic carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=C[CH:3]=[CH:2]1.[CH2:6]1[CH2:16][CH2:15]N2[C:9](=NCCC2)[CH2:8][CH2:7]1.[O:17]1CCCC1.[OH2:22]>>[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH3:5])=[O:17])=[CH:7][CH:6]=1.[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH2:2][CH3:3])=[O:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Eight
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eleven
Name
N-heterocyclic carbene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing molecules of formula I, which
CUSTOM
Type
CUSTOM
Details
of from about −78 degree C
CUSTOM
Type
CUSTOM
Details
to 150 degree
CUSTOM
Type
CUSTOM
Details
After completion, the second step involves separating the product molecules of formula I
EXTRACTION
Type
EXTRACTION
Details
by extraction with a hydrophobic solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)OC
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09108940B2

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-heterocyclic carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=C[CH:3]=[CH:2]1.[CH2:6]1[CH2:16][CH2:15]N2[C:9](=NCCC2)[CH2:8][CH2:7]1.[O:17]1CCCC1.[OH2:22]>>[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH3:5])=[O:17])=[CH:7][CH:6]=1.[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH2:2][CH3:3])=[O:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Eight
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eleven
Name
N-heterocyclic carbene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing molecules of formula I, which
CUSTOM
Type
CUSTOM
Details
of from about −78 degree C
CUSTOM
Type
CUSTOM
Details
to 150 degree
CUSTOM
Type
CUSTOM
Details
After completion, the second step involves separating the product molecules of formula I
EXTRACTION
Type
EXTRACTION
Details
by extraction with a hydrophobic solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)OC
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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